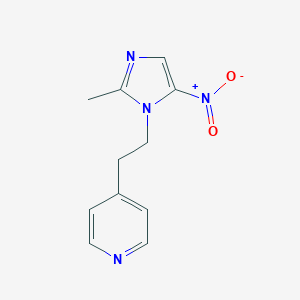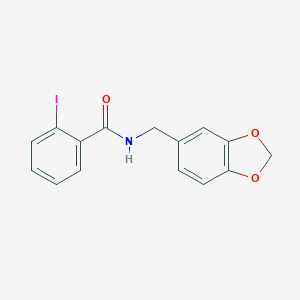
辛-4-烯-3-酮
描述
4-Octen-3-one is an enone.
4-Octen-3-one is a natural product found in Origanum sipyleum, Platostoma africanum, and Arctostaphylos uva-ursi with data available.
科学研究应用
胚胎发育和干细胞中的作用
- 早期胚胎发生的转录因子:Oct-3/4 是一种转录因子,显示出独特的 DNA 结合特异性,在哺乳动物早期胚胎发生的内细胞团和胚胎外胚层中起着至关重要的作用 (Nishimoto et al., 2003)。
- ES 细胞命运的决定因素:Oct-3/4 表达的精确水平决定了胚胎干 (ES) 细胞的命运,影响分化为各种细胞类型 (Niwa et al., 2000)。
- 基因表达的调控:Oct-3/4 与 Sox2 一起形成一个调控复合物,控制着维持细胞原始状态所必需的基因的表达 (Okumura-Nakanishi et al., 2005)。
癌症研究中的意义
- 致癌潜能中的作用:Oct-3/4 以剂量依赖性方式参与决定 ES 细胞的致癌潜能,并在各种人睾丸生殖细胞肿瘤中表达 (Gidekel et al., 2003)。
- 膀胱癌中的表达:OCT-4 是胚胎干细胞中自我更新的关键调节因子,已被发现高度表达于膀胱癌中,表明其参与了癌变 (Atlasi et al., 2007)。
其他值得注意的研究应用
- 对神经祖细胞的影响:神经球 (NS) 中 Oct-3/4 的表达由神经干细胞和神经祖细胞组成,影响细胞命运,下调加速神经元分化 (Okuda et al., 2004)。
- 再生医学中的潜力:研究表明,含有 Oct-4 表达细胞的人羊水可能是用于分离人类干细胞以用于治疗应用的新来源 (Prusa et al., 2003)。
属性
CAS 编号 |
14129-48-7 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
InChI 键 |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
手性 SMILES |
CCC/C=C/C(=O)CC |
SMILES |
CCCC=CC(=O)CC |
规范 SMILES |
CCCC=CC(=O)CC |
密度 |
0.840-0.844 |
| 14129-48-7 | |
物理描述 |
Clear colourless or pale yellow liquid; Coconut, fruity aroma |
溶解度 |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















